4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
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Overview
Description
3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine is a complex organic compound characterized by its multiple biphenyl and quinquephenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinquephenyl intermediates, followed by the introduction of amino groups through nitration and subsequent reduction reactions. The final step involves coupling these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in its synthesis.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted biphenyl and quinquephenyl compounds.
Substitution: Various substituted biphenyl and quinquephenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound can be used as probes or markers due to their fluorescent properties. They can help in studying cellular processes and molecular interactions.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or activators of specific biological pathways, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine involves its interaction with molecular targets through its amino groups and aromatic rings. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-aminophenyl)methane
- Tetrakis(4-aminophenyl)porphyrin
- Tetrakis(4-aminophenyl)benzene
Uniqueness
Compared to similar compounds, 3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine stands out due to its extended conjugated system, which enhances its electronic properties. This makes it particularly useful in applications requiring high stability and efficient charge transport, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H60N6/c79-67-37-25-55(26-38-67)49-1-13-61(14-2-49)73-74(62-15-3-50(4-16-62)56-27-39-68(80)40-28-56)76(64-19-7-52(8-20-64)58-31-43-70(82)44-32-58)78(66-23-11-54(12-24-66)60-35-47-72(84)48-36-60)77(65-21-9-53(10-22-65)59-33-45-71(83)46-34-59)75(73)63-17-5-51(6-18-63)57-29-41-69(81)42-30-57/h1-48H,79-84H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKHGVGPNTYZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)C9=CC=C(C=C9)N)C1=CC=C(C=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H60N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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